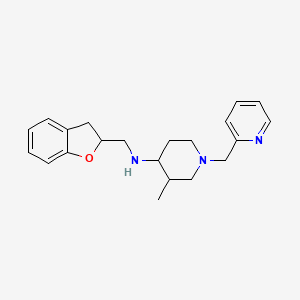
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride is a synthetic compound that belongs to the class of drugs known as NMDA receptor antagonists. It is commonly used in scientific research to study the role of NMDA receptors in different physiological and pathological conditions.
Mécanisme D'action
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride acts as an NMDA receptor antagonist. It binds to the NMDA receptor and blocks the influx of calcium ions, which is essential for the activation of the receptor. This blockade results in the inhibition of NMDA receptor-mediated synaptic transmission, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride has several biochemical and physiological effects. It reduces the release of glutamate, which is an excitatory neurotransmitter, and inhibits the activation of NMDA receptors. This results in the reduction of neuronal excitability and synaptic transmission. It also has neuroprotective effects and can prevent the damage caused by excessive glutamate release.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride has several advantages for lab experiments. It is a highly specific NMDA receptor antagonist and can selectively inhibit the activation of NMDA receptors. It is also easy to administer and has a long half-life, which makes it suitable for long-term experiments.
However, there are some limitations to the use of (2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride in lab experiments. It can have off-target effects and can also affect other types of receptors. It can also have dose-dependent effects, and the optimal dose needs to be determined for each experiment.
Orientations Futures
There are several future directions for the use of (2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride in scientific research. It can be used to study the role of NMDA receptors in different neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and bipolar disorder. It can also be used to study the mechanisms of synaptic plasticity and neuroprotection. Further research can also be conducted to improve the specificity and potency of (2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride and to develop new NMDA receptor antagonists with better pharmacological properties.
Conclusion:
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride is a synthetic compound that is widely used in scientific research to study the role of NMDA receptors in different physiological and pathological conditions. It acts as an NMDA receptor antagonist and has several biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of (2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride is a multi-step process that involves the reaction of various reagents. The detailed synthesis method is beyond the scope of this paper, but it can be found in scientific literature.
Applications De Recherche Scientifique
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide hydrochloride is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It is commonly used in animal models to study the mechanisms of neuropathic pain, depression, anxiety, and addiction. It is also used in studies related to learning and memory, synaptic plasticity, and neuroprotection.
Propriétés
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-(2-propan-2-yloxyethyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2.ClH/c1-8(2)10(12)11(14)13(5)6-7-15-9(3)4;/h8-10H,6-7,12H2,1-5H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSOQJFKMZKRLZ-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CCOC(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CCOC(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-1-pyridin-3-yl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7639786.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639794.png)

![3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B7639804.png)
![(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone](/img/structure/B7639819.png)
![2,2-dimethyl-N-[3-(3-methylpyrazol-1-yl)phenyl]-1-oxo-1,4-thiazinane-4-carboxamide](/img/structure/B7639827.png)
![1-(1,3-Dimethylpiperidin-4-yl)-1-methyl-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7639830.png)
![1-Phenyl-2-[4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)morpholin-3-yl]ethanone](/img/structure/B7639835.png)
![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)

![7-[(1-cyclopentylpyrazol-3-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7639872.png)
![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B7639880.png)

